Ferrous phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

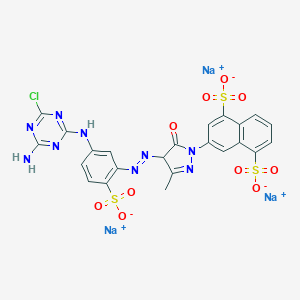

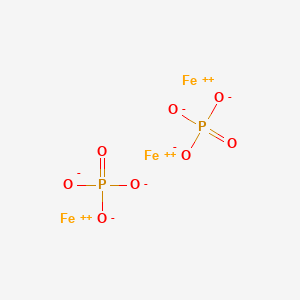

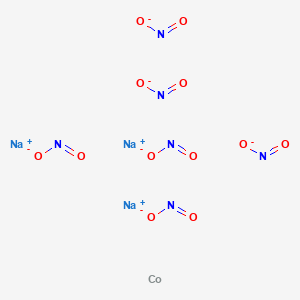

Ferrous phosphate, also known as iron(II) phosphate, is an inorganic compound with the chemical formula Fe₃(PO₄)₂. It is a grayish-white or bluish-green solid under normal conditions and is practically insoluble in water. This compound is a member of the iron(II) salts and features the metallic element iron, phosphorus, and oxygen in its molecular structure. Naturally, this compound occurs as the mineral vivianite, which is often found in a hydrated form in environments such as clay layers beneath peat bogs, marine sediments, and near seafloor hydrothermal vents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous phosphate can be synthesized in laboratory settings through the reaction of iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a source of phosphate anions. This typically results in a precipitation reaction due to the insolubility of this compound in water . Another method involves the reaction of ferrous hydroxide with phosphoric acid to produce hydrated iron(II) phosphate .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing phosphoric acid, iron powder, and ammonium hydroxide. The iron powder and phosphoric acid are combined in demineralized water with stirring to form a partial solution or suspension. The mixture is then heated until no further hydrogen gas is evolved .

Chemical Reactions Analysis

Types of Reactions: Ferrous phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to ferric phosphate (FePO₄) in the presence of oxidizing agents.

Reduction: It can be reduced back to this compound from ferric phosphate using reducing agents.

Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other anions under specific conditions.

Major Products Formed:

Oxidation: Ferric phosphate (FePO₄)

Reduction: this compound (Fe₃(PO₄)₂)

Substitution: Various iron salts depending on the substituting anion.

Scientific Research Applications

Ferrous phosphate has numerous applications in scientific research across various fields:

Chemistry:

- Used as a precursor in the synthesis of lithium iron phosphate (LiFePO₄) for lithium-ion batteries .

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ferrous phosphate involves its interaction with biological systems and its role in various chemical processes. In biological systems, this compound is absorbed via divalent metal transporter-1 (DMT1) and endocytosis. Small particles may be absorbed by clathrin-mediated endocytosis and micropinocytosis . In chemical processes, this compound acts as a source of iron and phosphate ions, which participate in various reactions depending on the conditions and reagents used .

Comparison with Similar Compounds

Ferric phosphate (FePO₄): An oxidized form of ferrous phosphate, used in similar applications but with different chemical properties.

Ferrous ammonium phosphate (FeNH₄PO₄): Used as a food fortificant with higher bioavailability compared to ferric pyrophosphate.

Ferric pyrophosphate (Fe₄(P₂O₇)₃): Used in food fortification and has different solubility and bioavailability properties compared to this compound.

Uniqueness: this compound is unique due to its specific chemical properties, such as its insolubility in water and its ability to act as a source of both iron and phosphate ions. Its applications in agriculture, industry, and energy storage highlight its versatility and importance in various fields .

Properties

CAS No. |

14940-41-1 |

|---|---|

Molecular Formula |

FeH3O4P |

Molecular Weight |

153.84 g/mol |

IUPAC Name |

iron;phosphoric acid |

InChI |

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

RFGNMWINQUUNKG-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |

Canonical SMILES |

OP(=O)(O)O.[Fe] |

Key on ui other cas no. |

14940-41-1 |

Related CAS |

50602-84-1 |

Synonyms |

Fe3(PO4)2.8H2O ferrous phosphate vivianite |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)